molecular formula C19H14N2O2 B13074283 (E)-2-benzoyl-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile

(E)-2-benzoyl-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile

Cat. No.: B13074283
M. Wt: 302.3 g/mol
InChI Key: CJNMFTWPZRCVKD-NTEUORMPSA-N
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Description

(E)-2-benzoyl-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile is an organic compound that features a benzoyl group, a methoxy-substituted indole, and a nitrile group

Preparation Methods

The synthesis of (E)-2-benzoyl-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and benzoyl chloride.

    Reaction Conditions: The reaction involves the formation of a carbon-carbon double bond (C=C) and the introduction of a nitrile group (C≡N). This can be achieved through a Knoevenagel condensation reaction, where the indole derivative is reacted with benzoyl chloride in the presence of a base such as piperidine.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

(E)-2-benzoyl-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the indole or benzoyl moieties are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

(E)-2-benzoyl-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: It is explored for its use in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (E)-2-benzoyl-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(E)-2-benzoyl-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile can be compared with similar compounds such as:

    (E)-2-benzoyl-3-(1H-indol-3-yl)prop-2-enenitrile: This compound lacks the methoxy group, which can affect its chemical reactivity and biological activity.

    (E)-2-benzoyl-3-(5-hydroxy-1H-indol-3-yl)prop-2-enenitrile: The presence of a hydroxy group instead of a methoxy group can lead to different hydrogen bonding interactions and solubility properties.

    (E)-2-benzoyl-3-(5-methyl-1H-indol-3-yl)prop-2-enenitrile: The methyl group can influence the compound’s steric properties and its interactions with biological targets.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on the compound’s properties and applications.

Properties

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

(E)-2-benzoyl-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile

InChI

InChI=1S/C19H14N2O2/c1-23-16-7-8-18-17(10-16)15(12-21-18)9-14(11-20)19(22)13-5-3-2-4-6-13/h2-10,12,21H,1H3/b14-9+

InChI Key

CJNMFTWPZRCVKD-NTEUORMPSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2/C=C(\C#N)/C(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C=C(C#N)C(=O)C3=CC=CC=C3

Origin of Product

United States

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